![molecular formula C24H20ClN7O3 B2983750 N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide CAS No. 1170026-18-2](/img/structure/B2983750.png)
N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide is a useful research compound. Its molecular formula is C24H20ClN7O3 and its molecular weight is 489.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
A significant body of research has been focused on the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives for their antitumor activities. These compounds, including "N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide," have shown varying degrees of effectiveness against different cancer cell lines. For instance, a study by El-Morsy et al. (2017) synthesized a series of these derivatives and evaluated their antitumor activity against the human breast adenocarcinoma cell line MCF7. The results highlighted that some derivatives demonstrated mild to moderate activity, indicating potential utility in cancer treatment strategies (El-Morsy, El-Sayed, & Abulkhair, 2017).
Antimicrobial Activity
Beyond their anticancer potential, these derivatives have also been explored for their antimicrobial properties. Hafez, El-Gazzar, and Al-Hussain (2016) developed a series of pyrazole derivatives with promising antimicrobial and anticancer activities. Their research demonstrated that some of these compounds exhibited higher anticancer activity than the reference drug, doxorubicin, and also displayed good to excellent antimicrobial activity, suggesting their dual utility in fighting cancer and infections (Hafez, El-Gazzar, & Al-Hussain, 2016).
Molecular Design and Synthesis
Research has also focused on the molecular design and synthesis aspects of pyrazolo[3,4-d]pyrimidine derivatives, aiming to enhance their biological activities. The synthesis techniques often involve multiple steps, including palladium-catalyzed C-C coupling reactions, to create novel derivatives with potential biological applications. For example, Taylor and Patel (1992) discussed the synthesis of analogues and their in vitro cell growth inhibitory activity, highlighting the methodological advancements in creating these compounds (Taylor & Patel, 1992).
Antioxidant and Coordination Complexes
Another area of application for these derivatives is in the development of antioxidant agents and coordination complexes. Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and investigated their antioxidant activities, demonstrating the versatility of pyrazolo[3,4-d]pyrimidine derivatives in various biomedical applications (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).
作用機序
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a key player in cell signaling pathways that regulate cell proliferation, survival, and differentiation. By inhibiting EGFR-TK, the compound can disrupt these pathways and potentially halt the growth of cancer cells .
Mode of Action
The compound interacts with EGFR-TK by binding to its active site, thereby inhibiting its activity . This prevents the receptor from phosphorylating and activating downstream signaling proteins, effectively blocking the signal transduction pathway .
Biochemical Pathways
The inhibition of EGFR-TK affects multiple biochemical pathways. Most notably, it disrupts the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, both of which are critical for cell proliferation and survival . By blocking these pathways, the compound can induce cell cycle arrest and apoptosis .
Result of Action
The compound’s action results in significant anti-proliferative activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines . Additionally, it has been found to induce cell cycle arrest at the S phase and increase the percentage of apoptotic cells in a time-dependent manner .
特性
IUPAC Name |
N-[2-[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN7O3/c1-14-6-8-18(9-7-14)35-13-21(33)27-20-10-15(2)30-32(20)24-28-22-19(23(34)29-24)12-26-31(22)17-5-3-4-16(25)11-17/h3-12H,13H2,1-2H3,(H,27,33)(H,28,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLGRNPMXHPXLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=NN2C3=NC4=C(C=NN4C5=CC(=CC=C5)Cl)C(=O)N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Chloro-1-[4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidin-1-yl]ethanone](/img/structure/B2983669.png)
![methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B2983671.png)
![3-Chloro-2-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2983672.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-ethoxybenzamide](/img/structure/B2983674.png)
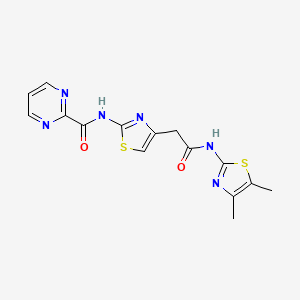
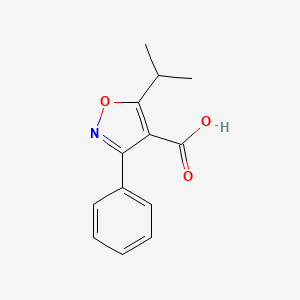
![N1,N1-dimethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride](/img/structure/B2983679.png)
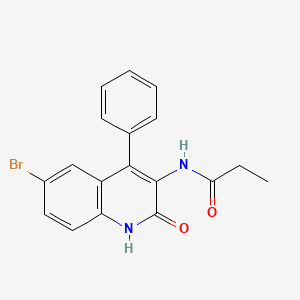
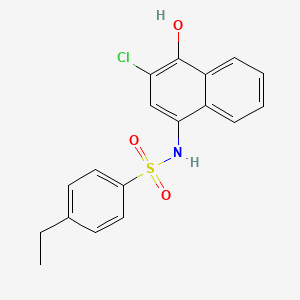
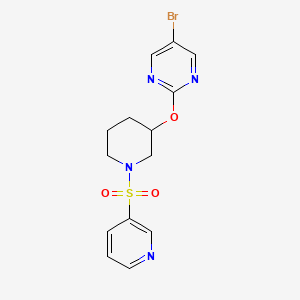

![6-Isopropyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2983685.png)

![7-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2983690.png)
